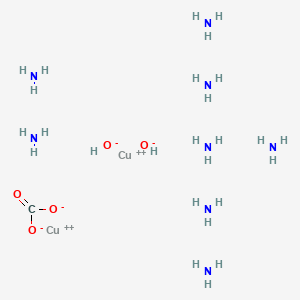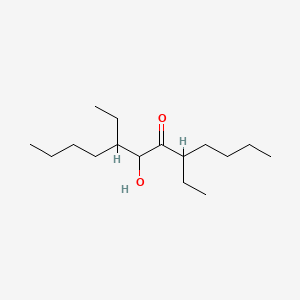
dicopper;azane;carbonate;dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicopper;azane;carbonate;dihydroxide, also known as dicopper carbonate dihydroxide, is an inorganic copper-based compound. It is commonly referred to as basic copper carbonate and has the chemical formula Cu₂(OH)₂CO₃. This compound is a green solid that occurs naturally as the mineral malachite . It has been used since antiquity as a pigment and is still used in artist paints, sometimes called verditer, green bice, or mountain green .
Vorbereitungsmethoden
Dicopper carbonate dihydroxide can be synthesized through various methods. One common laboratory method involves the reaction of copper(II) sulfate with sodium carbonate in the presence of water. The reaction proceeds as follows :
2CuSO4+4NaHCO3→Cu2(OH)2(CO3)+2Na2SO4+3CO2+H2O
In industrial settings, the compound can be produced by reacting copper(II) salts with carbonate salts under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Dicopper carbonate dihydroxide undergoes various chemical reactions, including:
-
Decomposition: : When heated, it decomposes to form copper(II) oxide, carbon dioxide, and water:
Cu2(OH)2(CO3)→2CuO+CO2+H2O
-
Reaction with Acids: : It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid:
Cu2(OH)2(CO3)+4HCl→2CuCl2+CO2+3H2O
-
Oxidation-Reduction: : It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents .
Wissenschaftliche Forschungsanwendungen
Dicopper carbonate dihydroxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which dicopper carbonate dihydroxide exerts its effects involves its ability to release copper ions. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, copper ions can disrupt microbial cell membranes and interfere with enzyme function, leading to antimicrobial effects . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Dicopper carbonate dihydroxide is similar to other copper-based compounds, such as:
Copper(II) oxide (CuO): A black solid used in ceramics and as a catalyst.
Copper(II) sulfate (CuSO₄): A blue crystalline solid used in agriculture and as a fungicide.
Copper(II) chloride (CuCl₂): A yellow-brown solid used in dyeing and printing textiles.
What sets dicopper carbonate dihydroxide apart is its unique combination of carbonate and hydroxide groups, which confer specific properties such as low solubility in water and stability under various conditions .
Eigenschaften
CAS-Nummer |
68833-88-5 |
|---|---|
Molekularformel |
CH26Cu2N8O5 |
Molekulargewicht |
357.36 g/mol |
IUPAC-Name |
dicopper;azane;carbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.2Cu.8H3N.2H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;8*1H3;2*1H2/q;2*+2;;;;;;;;;;/p-4 |
InChI-Schlüssel |
MVGUXLHHJOAKRV-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |
Kanonische SMILES |
C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |
Key on ui other cas no. |
68833-88-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















